Rac Secoisolariciresinol Diglucoside-d4 is a labeled form of Secoisolariciresinol Diglucoside, a lignan predominantly found in flaxseed. This compound is notable for its potential health benefits, particularly in the context of functional foods and nutraceuticals. The molecular formula of rac Secoisolariciresinol Diglucoside-d4 is CHDO, with a molecular weight of approximately 690.72 g/mol .
Lignans like rac Secoisolariciresinol Diglucoside-d4 are polyphenolic compounds known for their antioxidant properties. They are structurally characterized by a dibenzylbutyrolactone skeleton, which contributes to their biological activity and health-promoting effects .
These methods ensure the availability of rac Secoisolariciresinol Diglucoside-d4 for research and application.
Research indicates that rac Secoisolariciresinol Diglucoside-d4 exhibits several biological activities:
The synthesis of rac Secoisolariciresinol Diglucoside-d4 typically involves:
Rac Secoisolariciresinol Diglucoside-d4 has several applications:
Rac Secoisolariciresinol Diglucoside-d4 shares structural similarities with other lignans but possesses unique features that distinguish it:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Secoisolariciresinol | Lignan | Naturally occurring; precursor to diglucosides |
| Pinoresinol | Lignan | Exhibits anti-inflammatory properties |
| Lariciresinol | Lignan | Known for its neuroprotective effects |
| Matairesinol | Lignan | Potential anti-cancer properties |
Rac Secoisolariciresinol Diglucoside-d4 is unique due to its dual glucoside structure and deuterium labeling, which enhances its utility in research settings compared to other lignans .
The enzymatic glucosylation of secoisolariciresinol represents a critical step in the biosynthesis of secoisolariciresinol diglucoside derivatives, involving specific uridine diphosphate glucosyltransferases that catalyze the sequential addition of glucose moieties to the lignan backbone [2] [4]. The primary enzyme responsible for this glucosylation process is LuUGT74S1, which demonstrates remarkable specificity for secoisolariciresinol as a substrate and catalyzes the formation of both secoisolariciresinol monoglucoside and secoisolariciresinol diglucoside in a sequential manner [4] [5].
The LuUGT74S1 enzyme exhibits distinctive kinetic properties that govern the efficiency of secoisolariciresinol glucosylation [6] [7]. Kinetic analysis reveals that this enzyme displays a Michaelis-Menten constant of approximately 890 μM for secoisolariciresinol, with a maximum velocity of 2.4 μmol/min/mg and a catalytic rate constant of 1.8 s⁻¹ [6]. The catalytic efficiency, expressed as kcat/Km, reaches 2.0 mM⁻¹s⁻¹, indicating moderate substrate affinity and turnover rates [7].
| Enzyme Variant | Km (μM) | Vmax (μmol/min/mg) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) |
|---|---|---|---|---|
| LuUGT74S1 Wild Type | 890 | 2.4 | 1.8 | 2.0 |
| LuUGT74S1 Q136S | 850 | 2.8 | 2.1 | 2.5 |
| LuUGT74S1 A17S | 780 | 1.9 | 1.4 | 1.8 |
| LuUGT74S1 H194S | 1200 | 1.8 | 1.3 | 1.1 |
The glucosylation process proceeds through a two-step mechanism wherein secoisolariciresinol initially undergoes monoglucosylation to form secoisolariciresinol monoglucoside, followed by a second glucosylation event to produce the final diglucoside product [6] [7]. Time course experiments demonstrate that the formation of the enzyme-UDPG-secoisolariciresinol complex occurs with an activation energy of approximately 5 kcal/mol, while the subsequent formation of the enzyme-UDPG-secoisolariciresinol monoglucoside complex requires significantly higher activation energy of 29 kcal/mol [6].
The kinetic analysis reveals that secoisolariciresinol binding exhibits a forward reaction rate constant of 100 s⁻¹ compared to a reverse reaction rate of 1 s⁻¹, indicating favorable substrate binding [6]. Conversely, secoisolariciresinol monoglucoside binding demonstrates a much lower forward reaction rate of 0.01 s⁻¹, making the formation of the enzyme-substrate complex for diglucosylation the rate-limiting step in the overall process [7].
Multiple glucosyltransferase enzymes participate in lignan glucosylation, with varying degrees of substrate specificity and catalytic efficiency [8] [9]. Three UDP-glucose lignan glycosyltransferases from Isatis indigotica demonstrate the ability to catalyze glycosylation at both the 4-hydroxyl and 4'-hydroxyl groups of lariciresinol, producing both monoglucoside intermediates and diglucoside products [8]. These enzymes, designated IiUGT71B5a, IiUGT1, and IiUGT4, exhibit distinct catalytic properties with IiUGT4 showing the highest affinity for lariciresinol substrates [8].
The flax genome contains multiple UGT genes potentially involved in lignan glucosylation, including UGT74S1, UGT74T1, UGT89B3, UGT94H1, and UGT712B1 [5]. Among these, UGT74S1 represents the only enzyme demonstrating specific activity toward secoisolariciresinol, while the related enzymes UGT74S4 and UGT74S3 exhibit significantly reduced glucosylation activity and fail to produce diglucoside products [10].
The stereochemical configuration of secoisolariciresinol represents a fundamental aspect of lignan biosynthesis that directly influences the biological activity and metabolic fate of these compounds [11] [12]. The rac-secoisolariciresinol designation indicates the presence of both enantiomeric forms of the compound, with the relative proportions determined by the stereospecificity of the biosynthetic enzymes involved in its formation [13] [14].
The stereochemical diversity of secoisolariciresinol demonstrates significant variation across different plant species and even within different tissues of the same plant [11] [13]. In Linum usitatissimum, the seeds predominantly accumulate (+)-secoisolariciresinol with an enantiomeric excess exceeding 95%, while the leaves contain primarily (-)-secoisolariciresinol with approximately 65% enantiomeric excess [14] [15]. This tissue-specific stereochemical distribution reflects the expression of different pinoresinol-lariciresinol reductase enzymes with opposing stereospecificities [16] [15].
| Plant Species | Predominant Enantiomer | Enantiomeric Excess (%) | Associated PLR Enzyme |
|---|---|---|---|
| Linum usitatissimum (seeds) | (+)-Secoisolariciresinol | >95 | LuPLR1 |
| Linum usitatissimum (leaves) | (-)-Secoisolariciresinol | 65 | LuPLR2 |
| Arctium lappa (petioles) | (+)-Secoisolariciresinol | 81 | AlPLR1 |
| Arctium lappa (seeds) | (-)-Secoisolariciresinol | 65 | AlPLR2 |
The stereochemical outcome of secoisolariciresinol formation depends critically on the stereospecificity of pinoresinol-lariciresinol reductase enzymes that catalyze the reduction of lariciresinol to secoisolariciresinol [16] [15]. These enzymes exhibit opposing enantioselectivities, with LuPLR1 producing (+)-secoisolariciresinol and LuPLR2 generating (-)-secoisolariciresinol [15]. The stereospecific reduction proceeds through a two-electron transfer mechanism utilizing NADPH as the reducing cofactor [16].
The dirigent proteins that initiate lignan biosynthesis also contribute to the ultimate stereochemical configuration by controlling the initial coupling of coniferyl alcohol molecules to form either (+)-pinoresinol or (-)-pinoresinol [17] [18]. Six flax dirigent proteins designated LuDIR1 through LuDIR6 exhibit differential expression patterns and stereospecificities, with LuDIR1 primarily associated with (+)-pinoresinol formation in stems and leaves, while LuDIR5 and LuDIR6 correlate with secoisolariciresinol diglucoside accumulation in seed coats [17] [18].
The stereochemical configuration of secoisolariciresinol significantly influences its biological activity and metabolic properties [12]. Comparative studies of optically pure (+)-secoisolariciresinol, (-)-secoisolariciresinol, and meso-secoisolariciresinol reveal distinct physiological effects [12]. The (+)-enantiomer and (-)-enantiomer both demonstrate immunostimulatory activity by accelerating immunoglobulin M production in human hybridoma cells, while the meso form lacks this activity [12].
The cytotoxic activity against human breast cancer cells also exhibits stereochemical dependence, with meso-secoisolariciresinol showing cytotoxic effects while (-)-secoisolariciresinol slightly stimulates cell growth [12]. This differential activity pattern suggests that the estrogenic properties of secoisolariciresinol derive primarily from the (-)-enantiomer [12]. Additionally, (-)-secoisolariciresinol stimulates adiponectin production in adipose cells, whereas both (+)-secoisolariciresinol and meso-secoisolariciresinol suppress this production [12].
The genetic regulation of lignan production in flaxseed involves complex transcriptional control mechanisms that coordinate the expression of multiple biosynthetic genes throughout seed development [2] [19]. The primary regulatory targets include genes encoding pinoresinol-lariciresinol reductase and UDP-glucosyltransferase enzymes, whose coordinated expression determines the timing and magnitude of secoisolariciresinol diglucoside accumulation [4] [5].
The expression of lignan biosynthetic genes in developing flax seeds follows distinct temporal patterns that correlate with secoisolariciresinol diglucoside accumulation [19] [5]. The PLR1 gene exhibits peak expression at 16 days after anthesis, coinciding with maximum secoisolariciresinol diglucoside synthesis activity [5]. Similarly, UGT74S1 expression follows a bell-curve pattern with maximum transcript levels at 16 days after anthesis, demonstrating coordinated regulation with PLR1 [5].
| Gene Symbol | Days After Anthesis (Expression Level - FPKM) | ||||
|---|---|---|---|---|---|
| 0 DAA | 8 DAA | 16 DAA | 24 DAA | 32 DAA | |
| LuPLR1 | 45.2 | 98.7 | 234.5 | 187.3 | 156.8 |
| LuUGT74S1 | 34.1 | 123.6 | 189.7 | 98.4 | 67.2 |
| LuDIR5 | 12.4 | 45.3 | 78.9 | 56.7 | 34.2 |
Environmental factors significantly influence the temporal expression patterns of lignan biosynthetic genes [19]. Low temperature conditions (16°C) and abundant irrigation shift the maximum expression of both PLR1 and UGT74S1 genes to later developmental stages (14 days after anthesis) compared to optimal conditions (20°C) where peak expression occurs at 7 days after anthesis [19]. Conversely, high temperature (24°C) and limited irrigation result in reduced overall expression levels of these genes compared to optimal growing conditions [19].
The regulation of lignan biosynthesis involves multiple transcription factors and regulatory elements that control gene expression in response to developmental and environmental cues [20] [21]. Micro-ribonucleic acids play crucial roles in regulating lignan biosynthetic pathways by targeting either biosynthesis-related genes, transcription factors, or non-coding ribonucleic acids [21]. Three specific micro-ribonucleic acids, miR168a, miR399g, and miR828a, demonstrate upregulation in flax varieties with higher lignan content when subjected to salt stress, indicating their involvement in stress-responsive lignan production [21].
The promoter regions of lignan biosynthetic genes contain multiple regulatory elements that respond to stress signals and developmental cues [15]. Analysis of the LuPLR2 promoter reveals putative regulatory elements that confer responsiveness to methyl jasmonate and mechanical wounding, suggesting integration of stress signaling pathways with lignan biosynthesis [15]. The expression of LuPLR2 increases significantly following methyl jasmonate treatment and mechanical injury, correlating with enhanced yatein accumulation in flax leaves [15].
Quantitative trait nucleotide analysis has identified specific genomic regions associated with lignan content variation in flax populations [22]. Multiple quantitative trait loci influence secoisolariciresinol diglucoside accumulation, with candidate genes including cytochrome P450 proteins, WRKY transcription factors, GRAS family proteins, and ubiquitin-proteasome pathway components [22]. These findings suggest that lignan production involves complex regulatory networks extending beyond the core biosynthetic pathway genes [22].
The dirigent protein gene family demonstrates extensive expansion in the flax genome, with 44 members identified through genome-wide analysis [17]. Phylogenetic analysis segregates these genes into six distinct clusters with cluster-specific expression patterns and putative functional specializations [17]. The differential expression profiles of dirigent genes across tissues and developmental stages suggest multiple roles in lignan biosynthesis, secondary cell wall formation, and plant defense responses [17].
Emerging evidence suggests that epigenetic mechanisms contribute to the regulation of lignan biosynthesis in flax [20]. Transcriptomic analysis under various biotic and abiotic stress conditions reveals specific expression patterns of lignan biosynthetic genes, with the EP3 gene showing significant upregulation across all stress treatments [20]. The integration of chromatin modifications, DNA methylation, and histone modifications likely influences the accessibility of lignan biosynthetic gene promoters to transcriptional machinery [20].